

Spectroscopic Data for Aluminum Monochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: Aluminum monochloride

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **aluminum monochloride** (AlCl). It is intended for researchers, scientists, and professionals in the fields of chemistry, physics, and drug development who require a detailed understanding of the molecular properties of AlCl. This document consolidates key spectroscopic constants for the ground and low-lying excited electronic states, details common experimental methodologies for their determination, and visualizes electronic transitions and experimental workflows. All quantitative data is presented in standardized tables for ease of comparison and reference.

Introduction

Aluminum monochloride (AlCl) is a diatomic molecule of significant interest in various scientific domains, including astrophysics, plasma chemistry, and materials science. A thorough understanding of its electronic structure and spectroscopic properties is crucial for modeling its behavior in different environments and for potential applications. This guide aims to provide a centralized and detailed resource for the spectroscopic data of AlCl, focusing on its electronic, vibrational, and rotational characteristics.

Spectroscopic Data

The spectroscopic properties of **aluminum monochloride** are characterized by its distinct electronic states, each with a unique set of vibrational and rotational constants. The following

tables summarize the key quantitative data for the most well-characterized electronic states of AlCl.

Spectroscopic Constants for the Electronic States of $^{27}\text{Al}^{35}\text{Cl}$

The following tables provide the fundamental spectroscopic constants for the ground state ($X\ ^1\Sigma^+$) and the low-lying excited states ($A\ ^1\Pi$, $a\ ^3\Pi$, and $b\ ^3\Sigma^+$) of the most abundant isotopologue, $^{27}\text{Al}^{35}\text{Cl}$.^[1]

Table 1: Spectroscopic Constants for the $X\ ^1\Sigma^+$ Ground State of $^{27}\text{Al}^{35}\text{Cl}$ ^[1]

Constant	Value	Units
T_e	0	cm^{-1}
ω_e	481.7	cm^{-1}
ω_{exe}	2.13	cm^{-1}
B_e	0.2439	cm^{-1}
α_e	0.0016	cm^{-1}
D_e	3.3×10^{-7}	cm^{-1}
r_e	2.130	\AA
D_0	5.29	eV

Table 2: Spectroscopic Constants for the $A\ ^1\Pi$ Excited State of $^{27}\text{Al}^{35}\text{Cl}$ ^[1]

Constant	Value	Units
Te	38254.0	cm ⁻¹
ωe	449.96	cm ⁻¹
ωexe	4.65	cm ⁻¹
Be	0.2319	cm ⁻¹
αe	0.0028	cm ⁻¹
De	4.0 x 10 ⁻⁷	cm ⁻¹
re	2.186	Å

Table 3: Spectroscopic Constants for the a ³Π Excited State of 27Al35Cl[1]

Constant	Value	Units
Te	24744	cm ⁻¹
ωe	350	cm ⁻¹
Be	0.226	cm ⁻¹
re	2.21	Å

Table 4: Spectroscopic Constants for the b ³Σ⁺ Excited State of 27Al35Cl[1]

Constant	Value	Units
Te	43591	cm ⁻¹
ωe	350	cm ⁻¹
Be	0.226	cm ⁻¹
re	2.21	Å

Experimental Protocols

The spectroscopic data presented in this guide are derived from various experimental techniques. The following sections detail the methodologies of two common and powerful techniques used for the study of AlCl: Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy and Laser Ablation with a Cryogenic Buffer-Gas Beam.

Resonance-Enhanced Multiphoton Ionization (REMPI) Spectroscopy

REMPI is a highly sensitive and selective technique used to study the electronic and vibrational states of molecules.^[2]

Methodology:

- **Sample Preparation:** Gaseous AlCl is generated, often through a chemical reaction at high temperatures. For instance, aluminum vapor can be reacted with a chlorine-containing precursor like HCl or CCl₄.
- **Molecular Beam Formation:** The gaseous AlCl is introduced into a vacuum chamber and expanded through a nozzle, creating a supersonic molecular beam. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectra.
- **Laser Excitation and Ionization:** The molecular beam is intersected by one or more tunable laser beams. In a common (1+1) REMPI scheme, the first photon from a tunable laser excites the AlCl molecule to a specific rovibronic level of an intermediate electronic state. A second photon, from the same or a different laser, then ionizes the excited molecule. The wavelength of the first laser is scanned to generate a spectrum.
- **Ion Detection:** The resulting AlCl⁺ ions are then detected, typically using a time-of-flight (TOF) mass spectrometer, which separates ions based on their mass-to-charge ratio.
- **Spectral Analysis:** The ion signal is recorded as a function of the excitation laser wavelength, producing a high-resolution spectrum of the intermediate electronic state.

Laser Ablation with a Cryogenic Buffer-Gas Beam

This technique is particularly effective for producing and studying transient and reactive species like AlCl in a cold, controlled environment.

Methodology:

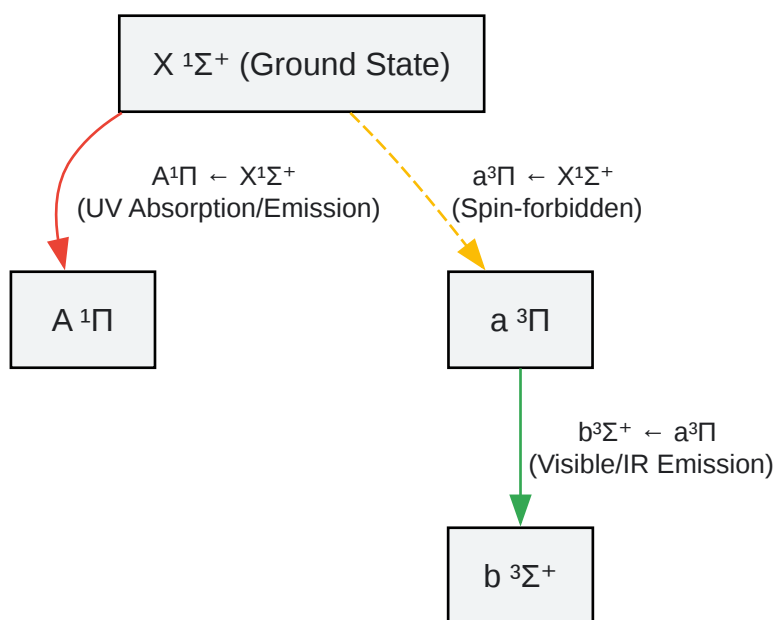
- **Target Preparation:** A solid target, often a mixture of aluminum powder and a chlorine donor (e.g., a metal chloride), is placed inside a cryogenic cell.
- **Cryogenic Environment:** The cell is cooled to cryogenic temperatures (typically 4-10 K) using a cryocooler and is continuously filled with an inert buffer gas, such as helium or neon.
- **Laser Ablation:** A high-power pulsed laser is focused onto the target, ablating a small amount of material and creating a hot plasma plume containing Al and Cl atoms.
- **Thermalization and Molecule Formation:** The hot species from the plume collide with the cold buffer gas atoms, rapidly cooling and thermalizing. In this cold environment, Al and Cl atoms react to form AlCl molecules.
- **Beam Formation:** The mixture of buffer gas and cold AlCl molecules is extracted from the cell through a small orifice, forming a slow, cold, and well-collimated molecular beam.
- **Spectroscopic Probing:** The molecular beam then travels into a high-vacuum chamber where it can be interrogated using various spectroscopic techniques, such as laser-induced fluorescence (LIF) or absorption spectroscopy, to measure its properties.

Visualizations

The following diagrams, generated using the DOT language, visualize key aspects of AlCl spectroscopy.

Electronic Transitions in Aluminum Monochloride

This diagram illustrates the primary electronic transitions observed in AlCl, showing the energetic ordering of the key electronic states and the transitions between them.

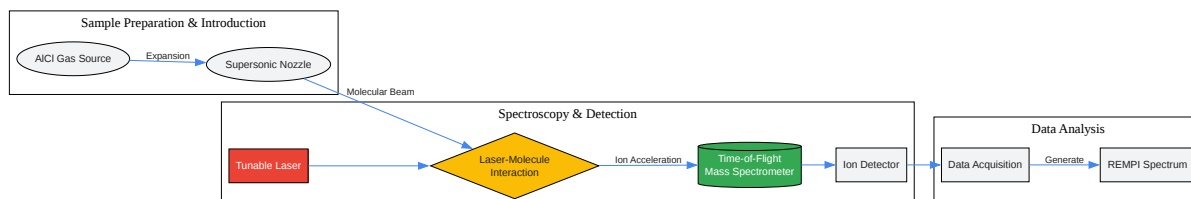


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Caption: Electronic energy levels and major transitions in AlCl.

Experimental Workflow for REMPI Spectroscopy of AlCl

This diagram outlines the sequential steps involved in a typical Resonance-Enhanced Multiphoton Ionization (REMPI) experiment for studying AlCl.



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Caption: Workflow for REMPI-TOF mass spectrometry of AlCl.

Conclusion

This technical guide has provided a detailed compilation of spectroscopic data for **aluminum monochloride**, including key constants for its ground and low-lying excited electronic states. The experimental protocols for two powerful techniques, REMPI spectroscopy and laser ablation with a cryogenic buffer-gas beam, have been outlined to provide context for the data acquisition. The accompanying diagrams offer a visual representation of the electronic transitions and a typical experimental workflow. It is our hope that this guide will serve as a valuable resource for researchers and professionals working with this important diatomic molecule.

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References

- 1. Aluminum monochloride [webbook.nist.gov]
- 2. Resonance-enhanced multiphoton ionization - Wikipedia [en.wikipedia.org]
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